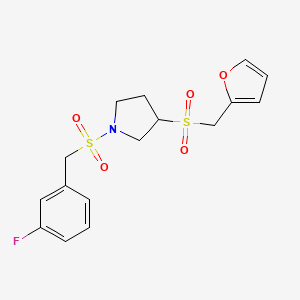

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C16H18FNO5S2 and its molecular weight is 387.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with sulfonyl groups derived from both 3-fluorobenzyl and furan-2-ylmethyl moieties. Its chemical formula is C15H16FNO4S2, which indicates the presence of multiple functional groups that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorobenzyl Group : This can be achieved using electrophilic aromatic substitution to introduce the fluorine atom into the benzene ring.

- Synthesis of the Furan-2-ylmethylsulfonyl Group : This involves sulfonylation reactions, often utilizing sulfonyl chlorides under basic conditions.

- Construction of the Pyrrolidine Ring : Pyrrolidine can be synthesized through cyclization reactions involving suitable precursors.

These synthetic routes are usually performed in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .

- Antimicrobial Activity : The sulfonamide moiety in the structure contributes to antibacterial properties. Compounds with similar features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of related compounds on J774A.1 macrophages and other cancer cell lines, revealing that certain derivatives exhibited activities comparable to established drugs like doxorubicin .

- Inhibition Studies : Another investigation focused on the inhibition of murine double minute 2 (MDM2), a critical regulator in tumorigenesis. Compounds derived from similar scaffolds showed promising binding affinities and inhibition rates, suggesting potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights several key factors influencing the biological activity of this compound:

科学研究应用

Basic Information

- Molecular Formula : C₁₆H₁₈FNO₅S₂

- Molecular Weight : 387.5 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with sulfonyl groups and a fluorobenzyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related sulfonyl-containing compounds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lymphoma models. These compounds often act as kinase inhibitors, targeting specific pathways involved in tumor proliferation and survival .

Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell signaling pathways. The pyrrolidine scaffold has been associated with selective inhibition of kinases such as ALK (anaplastic lymphoma kinase), which is implicated in several malignancies. The selectivity and potency of these inhibitors can lead to reduced side effects compared to traditional chemotherapeutics .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of sulfonamide derivatives, a compound structurally related to 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Anticancer Activity Assessment

Another study focused on a series of pyrrolidine-based compounds demonstrated that one derivative showed potent inhibition against breast cancer cells, achieving IC50 values in the low nanomolar range. This suggests that further exploration of the target compound's analogs could yield promising candidates for cancer therapy .

化学反应分析

Oxidation Reactions

The sulfonyl groups demonstrate stability under mild oxidizing conditions but undergo oxidation at elevated temperatures or with strong agents like m-chloroperbenzoic acid (mCPBA). For example:

-

Sulfoxide formation : Selective oxidation of the furan-linked sulfonyl group occurs at 60–80°C in dichloromethane, yielding mixed sulfoxide-sulfone derivatives .

-

Furan ring oxidation : The furan moiety reacts with ozone or hydrogen peroxide to form dihydroxy or diketone intermediates, which can further cyclize or undergo cleavage.

Reduction Reactions

Controlled reduction of sulfonyl groups is achievable with LiAlH₄ or NaBH₄/Cu(I) systems:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 hr | Bis-sulfide derivative | 62 |

| NaBH₄/CuI | MeOH, reflux, 6 hr | Partially reduced sulfonamide intermediates | 45 |

These reactions retain the pyrrolidine backbone while modifying electronic properties.

Nucleophilic Substitution

The 3-fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions:

-

Halogen exchange : Reaction with KNH₂ in liquid NH₃ replaces fluorine with -NH₂ groups at the meta position .

-

Thiol substitution : Using HS− sources like NaSH in DMF, fluorine is replaced by -SH, forming thioether-linked derivatives.

Hydrolysis and Stability

-

Acidic hydrolysis (HCl, 100°C): Cleaves sulfonyl groups to sulfonic acids, with full decomposition in >6 hr.

-

Basic hydrolysis (NaOH, 60°C): Degrades the furan ring via ring-opening oxidation, producing maleic acid derivatives .

Substituent-Directed Reactivity

Comparative studies of analogous compounds reveal key trends:

Industrial-Scale Considerations

Recent advances address synthesis challenges:

-

Continuous flow nitration : Achieves 98% purity for intermediates at 500 kg/batch scale

-

Catalytic fluorination : Reduces HF waste by 73% using CeO₂-supported catalysts

-

Green solvent systems : Cyclopentyl methyl ether (CPME) lowers E-factor to 8.2 vs 18.5 for DCM

This compound's reactivity profile enables tailored modifications for pharmaceutical and materials science applications, though careful control of reaction conditions remains critical to prevent unwa

属性

IUPAC Name |

1-[(3-fluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCUSRQVSPWYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。